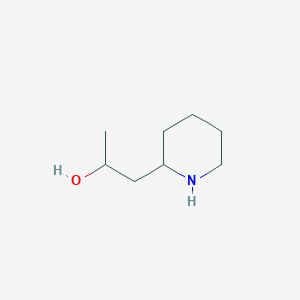

1-(Piperidin-2-yl)propan-2-ol

描述

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important synthetic fragments in the design and construction of chemical compounds, particularly for pharmaceuticals. nih.gov This structural motif is ubiquitous in nature, forming the core of numerous alkaloids, and is present in many classes of pharmaceutical agents. nih.govijnrd.org The prevalence of the piperidine scaffold can be attributed to several key features. Its saturated, non-planar chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. wikipedia.org

In contemporary drug design, the introduction of chiral piperidine scaffolds is a widely used strategy to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Medicinal chemists often exploit the piperidine ring to introduce basicity, which can aid in salt formation and improve aqueous solubility, or to create rigid structures that reduce conformational flexibility, thereby increasing binding affinity for a target. researchgate.net The development of efficient and stereoselective methods for synthesizing substituted piperidines is an ongoing and vital area of modern organic chemistry, as these scaffolds serve as valuable building blocks for creating diverse and complex molecular architectures. nih.govacs.org

Overview of 1-(Piperidin-2-yl)propan-2-ol as a Model System in Chemical Studies

This compound is a chiral amino alcohol that, while not extensively studied as a standalone agent, serves as a significant model system in chemical research. Its structure combines the foundational piperidine ring with a propan-2-ol side chain, creating two stereocenters. This stereochemical complexity makes it an interesting target for stereoselective synthesis and a useful compound for studying structure-activity relationships in related molecules.

The primary relevance of this compound in research stems from its direct structural relationship to the naturally occurring alkaloid pelletierine (B1199966), which is 1-(piperidin-2-yl)propan-2-one. nih.gov The alcohol, this compound, is the reduction product of the ketone, pelletierine. As such, it is a key compound in synthetic routes that aim to modify pelletierine or create analogues. The conversion of the ketone to the secondary alcohol is a fundamental transformation that allows researchers to investigate:

Stereoselective Reduction: The ketone can be reduced to form two different diastereomers of the alcohol. Studying this reduction with various reagents and catalysts provides insight into stereochemical control in reactions on a chiral piperidine template.

Structure-Activity Relationships: By comparing the biological or chemical properties of the ketone (pelletierine) with the alcohol (this compound), researchers can understand the role of the carbonyl versus the hydroxyl group in molecular interactions.

Below is a table of the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO | nih.gov |

| Molecular Weight | 143.23 g/mol | vulcanchem.com |

| Stereochemical Centers | 2 (C2 of piperidine and C2 of propan-2-ol) | vulcanchem.com |

| Monoisotopic Mass | 143.131014 g/mol | uni.lu |

| InChIKey | PBSQWFYZTKKZRE-UHFFFAOYSA-N | uni.lu |

Historical Context and Structural Archetypes of Related Piperidine-Propanol Structures

The history of this compound is intrinsically linked to the discovery and study of its parent heterocycle, piperidine, and its ketone analogue, pelletierine.

Piperidine: The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both obtained it from the reaction of piperine (B192125) with nitric acid. wikipedia.org Piperine is the alkaloid responsible for the pungency of black pepper (Piper nigrum), from which the name "piperidine" is derived. wikipedia.orgwikipedia.org

Pelletierine (The Ketone Archetype): The most significant structural archetype for this compound is pelletierine, or 1-[(2R)-piperidin-2-yl]propan-2-one. nih.gov This compound is a naturally occurring alkaloid that has been identified in the root bark of the pomegranate tree (Punica granatum). nih.gov As a natural product with known bioactivity, pelletierine and its derivatives have been subjects of synthetic and medicinal chemistry studies for many years, establishing the 2-acetonylpiperidine framework as a key structural class.

Synthetic Analogues: The fundamental piperidine-propanol scaffold has been utilized in the synthesis of a wide range of molecules. For instance, research into muscle relaxants has produced compounds like tolperisone, which features a substituted piperidine-propanol structure. nih.gov The synthesis of related compounds, such as 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, demonstrates the modular nature of this structural class, where the core scaffold is decorated with different substituents to achieve specific chemical properties. nih.gov

The table below compares this compound with its key structural archetypes.

| Compound Name | Molecular Formula | Key Structural Features | Source/Origin |

|---|---|---|---|

| Piperidine | C₅H₁₁N | Parent six-membered nitrogen heterocycle. wikipedia.org | Initially from piperine; now produced by hydrogenation of pyridine (B92270). wikipedia.org |

| Piperine | C₁₇H₁₉NO₃ | Piperidine amide linked to a C12 backbone. wikipedia.org | Natural product from Piper nigrum (black pepper). wikipedia.org |

| Pelletierine (1-[(2R)-Piperidin-2-yl]propan-2-one) | C₈H₁₅NO | Piperidine ring with a propan-2-one substituent at the 2-position. nih.gov | Natural product from Punica granatum (pomegranate). nih.gov |

| This compound | C₈H₁₇NO | Piperidine ring with a propan-2-ol substituent at the 2-position; reduction product of pelletierine. nih.gov | Synthetic derivative of pelletierine. |

Structure

3D Structure

属性

IUPAC Name |

1-piperidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKFBLJVPWRDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10047-06-0 | |

| Record name | 1-(piperidin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Piperidin 2 Yl Propan 2 Ol and Its Analogues

De Novo Synthetic Strategies and Routes

The de novo synthesis of the 1-(piperidin-2-yl)propan-2-ol scaffold involves constructing the heterocyclic ring system and the side chain from acyclic precursors. A primary strategy revolves around the synthesis and subsequent modification of piperidine (B6355638) alkaloid precursors, such as pelletierine (B1199966). (R)-Pelletierine, chemically named 1-[(2R)-piperidin-2-yl]propan-2-one, serves as a direct precursor. nih.gov The synthetic challenge, therefore, often translates to the efficient construction of this keto-piperidine intermediate.

One common approach is the intramolecular cyclization of linear amino-aldehydes or related substrates. mdpi.com For instance, a linear precursor containing an amino group and a latent carbonyl function can be induced to cyclize, forming the piperidine ring. Subsequent reduction of the ketone in the side chain yields the target alcohol, this compound.

Another versatile method is the use of multicomponent reactions, which allow for the rapid assembly of the piperidine core from simpler starting materials. mdpi.com For example, the condensation of an amine, an aldehyde, and a ketone can lead to N-substituted piperidones, which can be further elaborated. nih.govresearchgate.net A general route could involve the reaction of piperidine with a suitable three-carbon electrophile, such as 1-chloropropan-2-one, followed by reduction of the resulting ketone. A related synthesis starting from piperidine and 2-(chloromethyl)oxirane yields the racemic alcohol (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, demonstrating the formation of a propanol (B110389) backbone attached to the piperidine nitrogen. researchgate.net Adapting this to the C-2 position of the piperidine ring is a key strategic consideration.

The synthesis often begins with commercially available piperidine, which can be reacted with 2-(chloromethyl)oxirane to afford a racemic alcohol intermediate. researchgate.net This highlights a common theme in de novo synthesis: the strategic coupling of a pre-formed piperidine unit with a side-chain precursor.

Stereoselective and Enantioselective Approaches to this compound

Achieving stereocontrol is paramount in the synthesis of this compound, which contains at least two stereocenters. Modern synthetic chemistry offers several powerful solutions to this challenge.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions, and are later removed. The use of carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, has proven effective in the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com These intermediates can be further transformed into variously substituted piperidine derivatives. cdnsciencepub.com The domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Similarly, amino sugar-derived auxiliaries like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine and 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine have been successfully used in the enantioselective synthesis of piperidine alkaloids. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams are also exceptionally versatile chiral building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

Table 1: Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Key Reaction Type | Intermediate Formed | Reference |

|---|---|---|---|

| D-Arabinopyranosylamine | Domino Mannich–Michael | N-arabinosyl dehydropiperidinones | cdnsciencepub.com |

| O-Pivaloyl-galactosylamine | Nucleophilic addition to aldimines | N-glycosyl piperidines | researchgate.net |

| Phenylglycinol | Cyclocondensation | Oxazolopiperidone lactams | researchgate.net |

| Pyroglutamate | Heterogeneous catalytic hydrogenation | 2-methyl nicotinic acid derivatives | acs.org |

Asymmetric Catalysis in Carbon-Carbon and Carbon-Oxygen Bond Formation

Asymmetric catalysis provides a more atom-economical approach to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters represents a powerful method for accessing chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net This method's utility has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals. nih.gov Another strategy involves the asymmetric reduction of a ketone precursor. For example, oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones is a key step in a synthetic route to substituted piperidines. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has also been applied. Jørgensen-Hayashi-type catalysts have been used for asymmetric 1,4-addition reactions to form key intermediates for piperidine synthesis. unibo.it Phase Transfer Catalysis (PTC) using chiral catalysts offers another avenue for asymmetric induction in alkylation reactions to build the piperidine framework. unibo.it

Table 2: Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [CuOTf]₂·PhH / (S,S)-Ph-BPE | Cyclizative Aminoboration | 2,3-cis-disubstituted piperidines | Up to 96% | nih.gov |

| Oxazaborolidine | Asymmetric Ketone Reduction | Chiral α-azido alcohols | N/A | researchgate.net |

| Jørgensen-Hayashi Catalyst | Michael Addition | γ-nitro aldehydes | High | unibo.it |

| Quinine-derived Urea | Domino Ring-Opening Cyclization | 3-Aryl/alkyl piperazin-2-ones | Up to 99% | nih.gov |

Chemo-Enzymatic Transformations for Stereocontrol in Piperidine Derivatives

The combination of chemical synthesis and biocatalysis offers highly efficient and selective routes to chiral piperidines. acs.orgnih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. A chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol utilizes a lipase (B570770) from Pseudomonas aeruginosa for the transesterification of the racemic alcohol, achieving high enantiomeric excess for both the remaining alcohol and the acetylated product. researchgate.net

A versatile chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare a wide range of stereo-enriched piperidines. acs.orgnih.gov This method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov Furthermore, multi-enzymatic methods using transaminases and imine reductases can produce trisubstituted piperidines with three chirality centers from achiral precursors in a highly stereoselective manner. researchgate.net

Table 3: Enzymatic Transformations for Stereocontrol

| Enzyme Class | Transformation | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Lipase | Kinetic Resolution (Transesterification) | Racemic 1-chloro-3-(piperidin-1-yl)propan-2-ol | High enantioselectivity (ee >99%) | researchgate.net |

| Amine Oxidase / Ene-Imine Reductase | Asymmetric Dearomatization | N-substituted tetrahydropyridines | One-pot cascade reaction | acs.orgnih.gov |

| Transaminase / Imine Reductase | Asymmetric Amination / Reduction | Achiral diketoesters | Forms three stereocenters in two steps | researchgate.net |

Functional Group Interconversions and Strategic Modifications

Once the core this compound structure is synthesized, further modifications can be made to generate analogues. These functional group interconversions (FGIs) are crucial for structure-activity relationship (SAR) studies.

Common modifications include:

N-functionalization: The secondary amine of the piperidine ring is a prime site for modification. It can be alkylated or acylated to introduce a variety of substituents. nih.gov

O-functionalization: The hydroxyl group of the propanol side chain can be esterified or etherified to alter the molecule's polarity and pharmacokinetic properties.

Ring functionalization: Introducing substituents onto the piperidine ring itself is a more complex but powerful strategy. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines allows for the synthesis of enantioenriched 2,4-disubstituted piperidines after functionalization of the methylene (B1212753) group. acs.org These interconversions include hydroboration-oxidation to introduce a hydroxyl group. acs.org The stereochemistry of the piperidine ring substituents can have a significant impact on biological potency. nih.gov

Principles of Green Chemistry in the Synthesis of Piperidine-Propanol Systems

The application of green chemistry principles aims to make the synthesis of piperidine-containing compounds more environmentally benign and sustainable. nih.govfigshare.com Key principles applied in this context include:

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. Asymmetric catalysis and biocatalysis are prime examples, reducing waste by using small amounts of catalysts to achieve high yields and selectivity. acs.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often highly atom-economical. mdpi.com

Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives. For instance, Deep Eutectic Solvents (DES) made from components like glucose and choline (B1196258) chloride have been used for the synthesis of piperidin-4-one derivatives. researchgate.net

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary derivatization steps reduces the number of synthetic steps, reagent consumption, and waste generation. nih.gov One-pot and tandem reactions, such as the chemo-enzymatic cascades mentioned previously, are excellent examples of this principle in action. acs.orgnih.govresearchgate.net

An efficient green chemistry approach to N-substituted piperidones was developed that presents significant advantages over the classical Dieckmann condensation, demonstrating the industrial drive towards more sustainable synthetic processes. nih.govfigshare.com

Sophisticated Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular structure can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. In a study on the total synthesis of (-)-sedridine, the ¹³C NMR spectrum revealed key signals confirming the structure. researchgate.net

To establish the connectivity between protons, a Correlation Spectroscopy (COSY) experiment is employed. This 2D technique shows which protons are coupled to each other, typically those on adjacent carbon atoms. For a molecule like 1-(Piperidin-2-yl)propan-2-ol, COSY would reveal the correlations within the piperidine (B6355638) ring and the propanol (B110389) side chain.

The direct one-bond correlations between protons and the carbons they are attached to are determined using the Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

Long-range correlations (typically over two or three bonds) between protons and carbons are established using the Heteronuclear Multiple Bond Correlation (HMBC) experiment. nih.gov This technique is invaluable for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule, such as the piperidine ring to the propanol side chain. For instance, an HMBC correlation would be expected between the proton on C2 of the piperidine ring and the carbons of the propanol side chain.

A representative, though general, set of expected NMR data is presented below. Actual chemical shifts can vary based on solvent and stereochemistry.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Piperidine H2 | ~2.8 - 3.0 | ~58 - 62 | C3, C6, C1' |

| Piperidine H3-H5 | ~1.3 - 1.8 | ~24 - 30 | Adjacent ring carbons |

| Piperidine H6 | ~2.6 - 2.8 | ~45 - 48 | C2, C5 |

| Propanol H1' | ~2.4 - 2.6 | ~40 - 44 | C2, C2', C3' |

| Propanol H2' | ~3.8 - 4.0 | ~65 - 69 | C1', C3' |

| Propanol H3' | ~1.1 - 1.3 | ~20 - 24 | C1', C2' |

| NH | Variable | - | C2, C6 |

| OH | Variable | - | C1', C2', C3' |

Note: This is a generalized table of expected values. Specific values for stereoisomers may differ.

The relative stereochemistry of the two chiral centers in this compound (C2 and C2') can be determined through detailed analysis of coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations. The magnitude of the coupling constant between H2 and the adjacent protons on the piperidine ring, as well as with the H1' protons, provides insight into the dihedral angles and thus the preferred conformation of the molecule.

NOE experiments, such as NOESY or ROESY, identify protons that are close to each other in space, regardless of whether they are connected through bonds. For example, a strong NOE between the proton on C2 and one of the methyl protons (C3') would suggest a specific spatial arrangement, helping to define the stereochemistry. The conformational flexibility of the piperidine ring, which can exist in different chair conformations, also influences the observed NMR parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). youtube.com This allows for the unambiguous determination of the elemental formula. For a derivative of (-)-sedridine, an exact mass was found to be 234.1215, which corresponds to the elemental composition of the derivatized molecule, confirming its identity. researchgate.net For the parent compound, this compound, the expected monoisotopic mass would be approximately 157.1467 for the neutral molecule (C₉H₁₉NO).

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 |

| [M+Na]⁺ | C₉H₁₉NNaO⁺ | 180.1364 |

Note: These are theoretical values.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented by collision with an inert gas. ncsu.edu The resulting fragment ions (daughter ions) are then analyzed. This provides detailed structural information. For piperidine alkaloids, characteristic fragmentation patterns often involve the cleavage of the side chain or the opening of the piperidine ring.

Common fragmentation pathways for protonated this compound would likely include:

Loss of water (H₂O) from the propanol side chain.

Cleavage of the C-C bond between the piperidine ring and the side chain.

Ring-opening fragmentation of the piperidine moiety.

The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com They are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups are the secondary amine (N-H), the hydroxyl group (O-H), and the aliphatic C-H bonds.

O-H Stretch: A broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding. nih.gov

N-H Stretch: A weaker, sharper absorption is anticipated in the region of 3300-3500 cm⁻¹ for the secondary amine. This can sometimes be obscured by the broad O-H band.

C-H Stretch: Strong absorptions from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.

C-O Stretch: An absorption corresponding to the C-O single bond stretch is expected in the 1050-1150 cm⁻¹ range.

N-H Bend: A bending vibration for the N-H group typically appears around 1500-1650 cm⁻¹.

Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information, particularly for the carbon skeleton. youtube.com

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 (medium) | Medium |

| C-H Stretch (aliphatic) | 2850-3000 (strong) | Strong |

| N-H Bend | 1500-1650 (medium) | Weak |

| C-O Stretch | 1050-1150 (strong) | Medium |

Note: These are general ranges and can be influenced by the molecular environment and stereochemistry.

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, which contains a chiral center and a flexible piperidine ring, X-ray crystallography can elucidate the preferred conformation and the nature of intermolecular interactions, particularly hydrogen bonding.

In the case of this compound, the presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes it a prime candidate for forming a network of hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amine group can act as a hydrogen bond donor. These interactions would play a crucial role in the crystal packing of the molecule.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Atom | Acceptor Atom | Type of Interaction |

| O-H (hydroxyl) | O (hydroxyl of another molecule) | Intermolecular Hydrogen Bond |

| O-H (hydroxyl) | N (piperidine of another molecule) | Intermolecular Hydrogen Bond |

| N-H (piperidine) | O (hydroxyl of another molecule) | Intermolecular Hydrogen Bond |

This table is illustrative and based on the functional groups present in the molecule.

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers.

The synthesis of this compound can result in a mixture of stereoisomers due to the presence of two chiral centers. The separation and quantification of these enantiomers and diastereomers are critical, as different stereoisomers can exhibit distinct biological activities. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the premier techniques for this purpose. nih.govresearchgate.net

Chiral HPLC remains a widely used and effective method for the separation of enantiomers of pharmaceutical compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide range of chiral molecules. nih.govwindows.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. iapc-obp.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. researchgate.netmdpi.com SFC is particularly well-suited for the purification of stereoisomers. researchgate.net

Table 2: Chiral Chromatography Techniques for Isomer Analysis

| Technique | Stationary Phase Type | Principle of Separation | Application for this compound |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Differential formation of transient diastereomeric complexes | Determination of enantiomeric and diastereomeric purity |

| Chiral SFC | Polysaccharide-based or other chiral selectors | Differential interaction with chiral stationary phase in a supercritical fluid mobile phase | Preparative separation of stereoisomers for further study |

This table outlines the general applicability of these techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. nih.govunar.ac.id For this compound, GC-MS can be employed to assess its purity, identify any volatile impurities, and analyze its presence in complex mixtures.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint that can be used for identification by comparison with spectral libraries. nih.gov

The technique is highly sensitive and provides both qualitative and quantitative information. For this compound, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior.

Table 3: Application of GC-MS in the Analysis of this compound

| Analytical Step | Technique Component | Function |

| Separation | Gas Chromatography (GC) | Separates volatile components of a mixture based on their physicochemical properties. |

| Identification | Mass Spectrometry (MS) | Provides a mass spectrum for each separated component, allowing for structural elucidation and identification. |

| Quantification | GC-MS System | The area under the chromatographic peak is proportional to the amount of the compound present. |

This table describes the general workflow and utility of GC-MS analysis.

Computational Chemistry and Theoretical Investigations of 1 Piperidin 2 Yl Propan 2 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties. For a molecule like 1-(Piperidin-2-yl)propan-2-ol, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule such as this compound, which contains a piperidine (B6355638) ring and a rotatable propanol (B110389) side chain, multiple low-energy conformations are expected.

The piperidine ring can exist in chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. Furthermore, the substituent at the 2-position can be in either an axial or equatorial position, leading to different stereoisomers with distinct energies. The propan-2-ol side chain also has rotational freedom around its single bonds, further increasing the number of possible conformers. A thorough conformational analysis using DFT would calculate the relative energies of these different conformers to identify the most stable structures and the energy barriers between them. However, specific published studies detailing the conformational landscape of this compound are not available.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. The LUMO would likely be distributed over the carbon and hydrogen atoms. Specific values for the HOMO and LUMO energies and the energy gap for this compound have not been reported in dedicated studies.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental spectra to confirm the molecule's structure and identify characteristic vibrational bands.

Key vibrational modes for this compound would include the N-H and O-H stretching frequencies, C-H stretching of the piperidine ring and propanol chain, and various bending and torsional modes. While general vibrational frequencies for piperidine and alcohol moieties are well-established, a specific theoretical vibrational analysis for this compound has not been published.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms, indicating their nucleophilic character and propensity to interact with electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H and O-H protons, indicating their electrophilic character. While this is a general expectation based on the molecule's structure, specific MEP maps for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and empty orbitals, which can reveal hyperconjugative interactions and delocalization of electron density.

For this compound, NBO analysis could quantify the strength of intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen. It would also describe the nature of the C-N, C-C, C-O, N-H, and O-H bonds in terms of their hybrid orbitals and electron density. This analysis provides a deeper understanding of the electronic factors that contribute to the molecule's stability and conformation. Detailed NBO analysis findings for this compound have not been specifically reported.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a dynamic view of its conformational landscape in different environments, such as in a solvent.

An MD simulation would show how the piperidine ring puckers and how the propanol side chain rotates over time, providing insights into the flexibility of the molecule and the accessibility of different conformers. This information is crucial for understanding how the molecule might interact with biological targets. While MD simulations are a powerful tool for studying such dynamics, there are no published MD simulation studies specifically focused on this compound.

Prediction of Chemical Reactivity and Selectivity through Computational Models

While specific, in-depth computational research on the reactivity and selectivity of this compound is not extensively documented in publicly available literature, we can infer its likely chemical behavior by examining computational studies of its core components: the piperidine ring and the propan-2-ol substituent. Computational models such as Density Functional Theory (DFT) are instrumental in predicting the reactive sites of a molecule.

For the piperidine moiety, the nitrogen atom is the most significant site for chemical reactions due to the presence of a lone pair of electrons, making it a nucleophilic center. Computational analyses of similar piperidine derivatives often reveal that the protonation and alkylation reactions will preferentially occur at this nitrogen.

The propan-2-ol side chain introduces additional reactive sites. The oxygen atom of the hydroxyl group also possesses lone pairs of electrons, rendering it nucleophilic and a potential site for reactions such as etherification or esterification. The hydrogen atom of the hydroxyl group is acidic and can be abstracted by a base.

Computational models can predict the relative reactivity of the nitrogen in the piperidine ring versus the oxygen in the propan-2-ol side chain. Such calculations would involve determining the energies of the frontier molecular orbitals (HOMO and LUMO) and generating electrostatic potential maps. The regions of highest electron density (negative electrostatic potential) are indicative of the most probable sites for electrophilic attack.

Furthermore, computational models can be employed to investigate the stereoselectivity of reactions involving this compound, which is a chiral molecule. By calculating the transition state energies for reactions at the different stereoisomers, it is possible to predict which diastereomeric product will be favored. For instance, in a reaction involving the chiral center at the 2-position of the piperidine ring, computational modeling could predict whether an incoming reactant will preferentially approach from the same face as the propan-2-ol substituent or from the opposite face.

While detailed research findings on this specific compound are sparse, the principles of computational chemistry provide a robust framework for predicting its reactivity and selectivity.

Table 1: Computationally Predicted Properties of 2-(piperidin-2-yl)propan-2-ol

| Property | Value | Source |

| Molecular Formula | C8H17NO | PubChemLite uni.lu |

| Monoisotopic Mass | 143.13101 Da | PubChemLite uni.lu |

| Predicted XlogP | 0.6 | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 134.5 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 138.8 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 133.1 Ų | PubChemLite uni.lu |

Chemical Transformations and Reaction Mechanisms Involving 1 Piperidin 2 Yl Propan 2 Ol

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, which characteristically behaves as a nucleophile and a base. Its reactivity is central to many transformations of the molecule.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles, such as alkyl halides and acylating agents.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. In a typical N-alkylation, 1-(Piperidin-2-yl)propan-2-ol would react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic substitution mechanism (SN2). The piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation yields the N-alkylated product. For example, reaction with an isopropyl group can lead to the formation of compounds like N-{[1-(Propan-2-yl)piperidin-2-yl]methyl}butan-1-amine. nih.gov

N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. The reaction typically proceeds by treating the piperidine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. In reactions involving more complex piperidine-containing scaffolds, amide bond formation is a common strategy, often facilitated by coupling agents like HBTU and DIPEA to react the piperidine with a carboxylic acid. nih.gov

Table 1: Predicted N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Predicted Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-(1-Methylpiperidin-2-yl)propan-2-ol |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 1-(1-Benzylpiperidin-2-yl)propan-2-ol |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(1-Acetylpiperidin-2-yl)propan-2-ol |

| N-Acylation | Benzoic Anhydride ((C₆H₅CO)₂O) | 1-(1-Benzoylpiperidin-2-yl)propan-2-ol |

As a secondary amine, the piperidine nitrogen atom imparts basic properties to the molecule, readily accepting a proton from an acid to form a piperidinium (B107235) salt. The basicity is a fundamental property influencing its reactivity, solubility, and handling. The formation of hydrochloride salts with compounds containing a piperidine ring is a well-documented process, indicating the basic nature of the nitrogen. sigmaaldrich.com

The equilibrium for the protonation reaction is shown below: C₈H₁₇NO + H₃O⁺ ⇌ [C₈H₁₈NO]⁺ + H₂O

Transformations of the Secondary Alcohol Functionality

The secondary alcohol group (-CHOH) on the propane (B168953) chain is another key site for chemical reactions, including oxidation, esterification, and dehydration.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(Piperidin-2-yl)propan-2-one, also known as isopelletierine. nih.gov This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromium-based reagents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). geeksforgeeks.org Swern oxidation or Dess-Martin periodinane are also effective under milder conditions. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Reduction: While the secondary alcohol itself is not typically reduced further, its corresponding ketone, 1-(Piperidin-2-yl)propan-2-one, can be reduced to re-form this compound. This reduction of a ketone to a secondary alcohol is a common synthetic step. google.com Typical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Oxidation-Reduction Reactions

| Transformation | Starting Material | Reagent | Product |

| Oxidation | This compound | Chromic Acid (H₂CrO₄) | 1-(Piperidin-2-yl)propan-2-one |

| Reduction | 1-(Piperidin-2-yl)propan-2-one | Sodium Borohydride (NaBH₄) | This compound |

Esterification: The secondary alcohol can react with carboxylic acids or their derivatives to form esters. In a classic Fischer esterification, this compound would be heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. The study of related complex molecules shows that ester functionalities are significant in the chemistry of piperidine derivatives. nih.gov

Etherification: The formation of an ether from the secondary alcohol can be accomplished through a Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether. The choice of base and solvent is critical to avoid competing elimination reactions.

The secondary alcohol can undergo dehydration (elimination of a water molecule) under acidic conditions and heat to form an alkene. geeksforgeeks.org The mechanism can proceed via either an E1 or E2 pathway, depending on the reaction conditions. For a secondary alcohol, the E1 pathway is common, involving the formation of a secondary carbocation intermediate after the hydroxyl group is protonated and leaves as water. A base then removes a proton from an adjacent carbon to form the double bond.

Dehydration of this compound could potentially lead to a mixture of alkene isomers, depending on which adjacent proton is removed. The major product would be predicted by Zaitsev's rule, favoring the more substituted (and thus more stable) alkene.

Table 3: Potential Dehydration Products

| Pathway | Product Name | Structure |

| Path A (Zaitsev Product) | 2-(Prop-1-en-2-yl)piperidine | C₅H₁₀N-C(CH₃)=CH₂ |

| Path B (Hofmann-type Product) | (E/Z)-2-(Prop-1-en-1-yl)piperidine | C₅H₁₀N-CH=CH-CH₃ |

Ring Conformation and Stereoisomer Interconversions within the Piperidine Moiety

The stereochemical and conformational properties of the piperidine ring in this compound are critical to its three-dimensional structure and, by extension, its interactions with biological systems. The piperidine ring is not planar and, similar to cyclohexane, adopts a puckered chair conformation to minimize angular and torsional strain. The interconversion between the two possible chair conformations, often referred to as a "ring flip," is a key dynamic process that dictates the spatial orientation of the substituents.

The conformational equilibrium of the piperidine ring in this compound is primarily influenced by the steric and electronic effects of the 2-(propan-2-ol) substituent. This substituent can occupy either an axial or an equatorial position on the piperidine ring. In general, for monosubstituted cyclohexanes and piperidines, the equatorial position is sterically favored for a substituent to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

In the case of this compound, the two primary chair conformers are in equilibrium. In one conformer, the 2-(propan-2-ol) group is in the axial position, and in the other, it is in the equatorial position. The energy difference between these two conformers determines their relative populations at a given temperature. While specific experimental data for this compound is not extensively available in the surveyed literature, the principles of conformational analysis of 2-alkylpiperidines provide a strong basis for understanding its behavior.

The preference for the equatorial orientation of a 2-alkyl substituent is a well-established principle in stereochemistry. The axial conformer is destabilized by steric strain arising from interactions between the substituent and the axial hydrogens at the C4 and C6 positions of the piperidine ring. The magnitude of this steric hindrance, and thus the energy difference between the conformers, depends on the effective size of the substituent.

The interconversion between the two chair forms proceeds through higher-energy intermediate conformations, such as the twist-boat and boat forms. The energy barrier for this ring flip in piperidine itself is approximately 10-11 kcal/mol. For substituted piperidines, this barrier can be influenced by the nature of the substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational equilibria. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (around 10-13 Hz), while the coupling constants between an axial and an equatorial proton (J_ax-eq) and between two equatorial protons (J_eq-eq) are smaller (around 2-5 Hz). By analyzing the NMR spectrum, the preferred conformation and the ratio of conformers can be determined.

For this compound, the proton at C2 is a key reporter on the conformational state. If the 2-(propan-2-ol) substituent is predominantly equatorial, the C2 proton will be axial. This axial proton would be expected to show large diaxial couplings to the axial protons at C3 and C6 (if the nitrogen lone pair is considered small). Conversely, if the substituent is axial, the C2 proton is equatorial and would exhibit smaller coupling constants.

The following table illustrates representative ¹H-NMR coupling constants that would be expected for the C2 proton in both the axial and equatorial conformations. It is important to note that these are idealized values for a model 2-alkylpiperidine system, as specific experimental data for this compound are not available.

| Conformer | C2-Substituent Orientation | C2-Proton Orientation | Expected C2-H Coupling Constants (Hz) |

| A | Axial | Equatorial | J(H2-H3eq) ≈ 2-4J(H2-H3ax) ≈ 2-4 |

| B | Equatorial | Axial | J(H2-H3eq) ≈ 2-4J(H2-H3ax) ≈ 10-12 |

| Note: This table presents generalized data for illustrative purposes. |

Furthermore, the nitrogen atom in the piperidine ring also undergoes inversion, a process where the lone pair of electrons rapidly flips from one side of the nitrogen plane to the other. This inversion is generally fast at room temperature and, in conjunction with the ring flip, contributes to the dynamic nature of the molecule. The presence of the N-H proton means that in acidic conditions, protonation of the nitrogen can lock the conformation, as the N-H bond will have its own steric requirements, typically preferring the equatorial position.

The stereochemistry at the chiral centers—C2 of the piperidine ring and C2 of the propan-2-ol substituent—gives rise to four possible stereoisomers: (2R, 2'S), (2S, 2'R), (2R, 2'R), and (2S, 2'S). The relative stereochemistry between these two centers (i.e., cis or trans relationship of the substituents on a conceptual, flattened ring) can also influence the conformational preference of the piperidine ring. For instance, intramolecular hydrogen bonding between the N-H group and the hydroxyl group of the propan-2-ol side chain could potentially stabilize a particular conformation, although this is more likely in the cis isomer.

The interconversion between these stereoisomers is not a conformational process but would require bond-breaking and bond-forming reactions, such as an epimerization at one of the chiral centers. The activation energy for such a process would be significantly higher than that for a ring flip.

Strategic Role of 1 Piperidin 2 Yl Propan 2 Ol As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Consequently, functionalized piperidines like 1-(Piperidin-2-yl)propan-2-ol serve as crucial starting materials for the construction of more elaborate heterocyclic systems. The inherent chirality of this building block is often leveraged to produce enantiomerically pure target molecules.

One notable application is in the synthesis of quinolizidine (B1214090) alkaloids. For instance, the total synthesis of quinolizidine (-)-217A has been achieved utilizing a derivative of this compound, specifically (S)-methyl 2-((S)-1-((R)-1-phenylethyl)piperidin-2-yl)propanoate. researchgate.net This synthesis demonstrates how the piperidine core can be elaborated through chain elongation and subsequent intramolecular cyclization via a reductive amination sequence to construct the fused bicyclic quinolizidine skeleton with high stereocontrol. researchgate.net

Furthermore, the piperidine nitrogen in derivatives of this compound is readily available for derivatization, enabling access to a variety of fused heterocyclic systems such as quinolizidines and indolizidines through one-pot intramolecular alkylations. nih.gov The synthesis of anabasine, a piperidine alkaloid, and its derivatives has also been accomplished using related chiral piperidine precursors, highlighting the utility of these building blocks in generating libraries of bioactive compounds. osi.lv The development of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, has further expanded the scope of accessible heterocyclic structures from piperidine-based starting materials. osi.lv

The table below summarizes examples of complex heterocyclic systems synthesized from piperidine precursors related to this compound.

| Precursor Class | Target Heterocyclic System | Key Synthetic Strategy |

| Substituted Piperidines | Quinolizidines | Intramolecular Alkylation |

| Substituted Piperidines | Indolizidines | Intramolecular Alkylation |

| Anabasine (a piperidine alkaloid) | 6-(piperidin-2-yl)imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé reaction |

| N-Homopropargyl Amides | Piperidin-4-ols | Gold-catalyzed cyclization/reduction |

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product. While direct evidence of this compound serving as a commercial chiral auxiliary is limited in the reviewed literature, its structural features, particularly the presence of a secondary alcohol and a chiral piperidine backbone, are characteristic of moieties used in the design of chiral ligands for asymmetric catalysis.

The enantioselective synthesis of highly substituted piperidines often relies on the use of chiral auxiliaries to control the stereochemical outcome of the reaction. For example, the diastereoselective reduction of piperidine β-enamino esters can be influenced by a chiral auxiliary attached to the piperidine nitrogen, such as (S)-α-methylbenzylamine. researchgate.net This approach allows for the synthesis of specific diastereomers of cyclic β-amino esters. researchgate.net Although not the primary building block itself acting as the auxiliary in this instance, it demonstrates the principle of using chiral-amine-containing structures to induce asymmetry in the formation of substituted piperidines.

The development of novel chiral ligands for asymmetric catalysis is an active area of research. For instance, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes have shown high enantioselectivity in asymmetric Henry reactions. The structural motifs within this compound, a chiral amino alcohol, make it a candidate for modification into a bidentate ligand that could coordinate with a metal center and create a chiral environment for a variety of asymmetric transformations.

Development of Novel Synthetic Methodologies Utilizing the Piperidine-Propanol Moiety

The unique combination of a piperidine ring and a propanol (B110389) side chain in this compound provides a versatile scaffold for the development of new synthetic methods. These methodologies often focus on the stereoselective construction of the piperidine ring itself or on the further functionalization of the pre-existing scaffold.

A flexible [5+1] cycloaddition approach has been developed for the diastereoselective synthesis of piperidines. nih.gov This method involves a one-pot sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement to afford highly substituted piperidin-4-ols. nih.gov This strategy allows for the creation of a diverse range of piperidine structures with excellent diastereoselectivity.

Radical cyclization of β-aminoacrylates represents another efficient route to (pyrrolidine)- and (piperidine)acetates. researchgate.net Furthermore, palladium-catalyzed annulation reactions have been employed for the direct assembly of substituted piperidines. ajchem-a.com More recent advancements include iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction for the stereoselective synthesis of substituted piperidines in an aqueous environment. nih.gov

These methodologies, while not all starting directly from this compound, contribute to the toolbox available for the synthesis and manipulation of the piperidine-propanol structural motif, enabling the creation of a wide variety of complex and biologically active molecules.

Chiral Resolution Techniques for Enantiopure Derivative Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to obtain enantiomerically pure compounds is of paramount importance in medicinal chemistry and drug development. For chiral compounds like this compound, which are often synthesized as racemic or diastereomeric mixtures, chiral resolution is a critical step.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For example, the enzymatic kinetic resolution of a closely related compound, 2-piperidineethanol (B17955), has been successfully achieved. mdpi.com This suggests that similar enzymatic methods, such as lipase-catalyzed acylation or hydrolysis, could be effectively applied to resolve racemic this compound. Lipases, such as those from Candida antarctica or Burkholderia cepacia, are commonly used for the resolution of alcohols. researchgate.net

Another widely used method for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This technique allows for the analytical and preparative separation of enantiomers. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. The choice of CSP and mobile phase is crucial for achieving optimal separation. For amino alcohol compounds, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is also a common strategy. nih.gov

The table below outlines common chiral resolution techniques applicable to compounds like this compound.

| Technique | Principle | Common Reagents/Materials |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction | Lipases (e.g., from Candida antarctica, Burkholderia cepacia), acyl donors (e.g., vinyl acetate) |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral stationary phases (e.g., polysaccharide-based, protein-based) |

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities | Chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。